Sodium 5-cyanopyridine-3-sulfinate
Description
Properties
Molecular Formula |
C6H3N2NaO2S |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sodium;5-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-2-5-1-6(11(9)10)4-8-3-5;/h1,3-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
RXZVWRBOMBCPMK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 5 Cyanopyridine 3 Sulfinate and Its Analogues
Established and Evolving Synthetic Pathways to Sodium 5-cyanopyridine-3-sulfinate
Several methods have been developed for the synthesis of pyridine (B92270) sulfinates, each with its own advantages and limitations. These approaches range from classical sulfonation reactions to more modern electrochemical techniques.
Sulfonation of Pyridine Precursors
The direct sulfonation of pyridine and its derivatives is a fundamental approach to introduce a sulfonyl group. Electrophilic substitution on the pyridine ring typically occurs at the 3-position due to the electronic nature of the heterocycle, which deactivates the 2- and 4-positions towards electrophilic attack. vaia.com The reaction involves treating the pyridine precursor with a sulfonating agent. For instance, the reaction of 3-cyanopyridine (B1664610) with a suitable sulfonating agent would be a direct route to the corresponding sulfonic acid, which can then be converted to the sodium sulfinate salt.
More recent advancements have focused on C-H functionalization strategies. One such method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt mediated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). chemrxiv.org While effective, this method can sometimes lead to a mixture of regioisomers. chemrxiv.org To address this, modifications using different solvents and bases, such as N-methylpiperidine in chloroform, have been shown to significantly improve the regioselectivity, favoring the C4-sulfonylation product. chemrxiv.org
A notable synthesis of 3-cyanopyridine itself involves the reaction of 3-pyridinecarboxaldehyde (B140518) with ammonium (B1175870) sulfate, sodium carbonate, and sulfur in dimethyl sulfoxide (B87167) (DMSO) at 120°C, yielding the product in high purity. chemicalbook.com This precursor is then available for subsequent sulfonation.
Interrupted Barton Decarboxylation
A versatile and increasingly popular method for the synthesis of sulfinate salts from readily available carboxylic acids is the interrupted Barton decarboxylation. nih.gov This reaction provides a pathway to sulfinates that might otherwise be difficult to access. The process begins with the conversion of a carboxylic acid into a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.org This ester then undergoes a radical-initiated decarboxylation. nih.govwikipedia.org
In an "interrupted" version of this reaction, the intermediate radical is trapped, not by a hydrogen donor, but by a sulfur-containing species, leading to the formation of a pyridyl sulfide (B99878). blogspot.com This sulfide can then be readily oxidized to the corresponding sulfinate salt. nih.govblogspot.com This method is particularly valuable for creating a diverse library of sulfinate reagents for medicinal chemistry applications. nih.gov For example, a range of sulfinate salts have been synthesized from various carboxylic acids, demonstrating the broad scope of this methodology. nih.gov
The general sequence involves the formation of the Barton ester, which is carried on crude after an aqueous workup, followed by rearrangement to a sulfide, and subsequent oxidation, often catalyzed by ruthenium trichloride (B1173362) (RuCl₃), to the sulfone, which is then cleaved to the sulfinate salt. nih.gov
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonate and sulfinate compounds. researchgate.netrsc.org These reactions often proceed under mild conditions without the need for harsh reagents. A recently developed electrochemical methodology allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates. researchgate.netresearchgate.netnih.gov
This process involves a redox-neutral dearomatization-rearomatization strategy. The pyridine is first dearomatized through a cycloaddition, followed by an electrooxidative C-H sulfonation of the resulting intermediate, and finally, an acid-promoted rearomatization to yield the meta-sulfonated pyridine. researchgate.netresearchgate.netnih.gov This technique demonstrates excellent regiocontrol and functional group compatibility. researchgate.net
The reaction is typically carried out in an undivided cell with a graphite (B72142) felt anode and a platinum cathode, using a constant current. researchgate.netnih.gov A wide array of both electron-rich and electron-deficient aromatic sulfinates, as well as various substituted pyridines, have been shown to be suitable substrates for this transformation, producing the desired meta-sulfonated products in moderate to good yields. nih.gov
Novel and Catalytic Synthetic Strategies for Sulfinate Salts
The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient and selective catalytic methods. The synthesis of sulfinate salts has benefited significantly from these advancements, particularly through the use of transition-metal catalysis.
Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed)
Transition-metal catalysis has become an indispensable tool for the formation of carbon-sulfur and carbon-carbon bonds. researchgate.net Palladium, in particular, has proven to be a highly effective catalyst for a variety of cross-coupling reactions involving sulfinates.
Pyridine sulfinates have emerged as superior coupling partners in palladium-catalyzed cross-coupling reactions, especially in cases where the analogous Suzuki-Miyaura coupling with pyridine boronates fails or performs poorly. nih.govrsc.orgsigmaaldrich.com This is particularly true for the synthesis of 2-substituted pyridines, where the corresponding boronates are often unstable and lead to low reaction efficiencies. nih.govsigmaaldrich.com
The desulfinylative cross-coupling of pyridine sulfinates with aryl and heteroaryl halides provides a robust and versatile method for creating linked pyridine and bi-heterocyclic structures, which are common motifs in pharmaceutical compounds. nih.govacs.org These reactions are typically catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base such as potassium carbonate (K₂CO₃). nih.gov
The reaction conditions are generally tolerant of a wide range of functional groups on both the sulfinate and the halide coupling partner. nih.govtcichemicals.com This has been demonstrated in the synthesis of derivatives of medicinally relevant molecules like varenicline (B1221332) and mepyramine. rsc.orgacs.org The broad applicability and operational simplicity of this methodology make it a valuable tool for drug discovery and development. nih.gov
A variety of masked (hetero)aryl sulfinates can also be synthesized using copper catalysis, which can then be unmasked and used in subsequent functionalization reactions. acs.org This adds another layer of versatility to the synthetic chemist's toolbox for accessing complex sulfonyl-containing molecules.
Mechanistic Aspects of Metal-Catalyzed Sulfinate Formation
Metal-catalyzed reactions, particularly those employing palladium, are fundamental in forming carbon-sulfur bonds, which are crucial for synthesizing aryl sulfones from sulfinate salts. The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle centered on a low-valent metal complex, typically Pd(0). acs.orgresearchgate.net
The catalytic cycle can be described by three primary steps:
Oxidative Addition (OA): The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This step forms a high-valent Pd(II) intermediate (Ar-Pd-X). researchgate.net
Transmetalation (TM): The sulfinate salt (R-SO₂Na) then undergoes transmetalation with the Pd(II) complex. In this step, the sulfinate anion replaces the halide on the palladium center, forming a new intermediate (Ar-Pd-SO₂R). researchgate.net
Reductive Elimination (RE): The final step is reductive elimination, where the aryl and sulfonyl groups couple to form the desired aryl sulfone product (Ar-SO₂R). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net
This mechanistic pathway is supported by extensive experimental and computational studies. researchgate.net For instance, palladium-catalyzed desulfinative coupling reactions have been developed to effectively couple sodium arylsulfinates with aryl bromides and chlorides, demonstrating the viability of this approach for a wide range of functional groups. acs.org Research has also explored the activation of C–SO₂ bonds in sulfone reagents through neighboring group-directed palladium catalysis, further highlighting the versatility of metal catalysts in these transformations. acs.org
Metal-Free and Photoredox Catalysis in Sulfinate Synthesis
In recent years, metal-free and photoredox-catalyzed methods have emerged as powerful alternatives for sulfinate synthesis and subsequent transformations, often providing milder reaction conditions and unique reactivity.
Organic photoredox catalysis utilizes organic dyes, such as Eosin Y, as photocatalysts that become reactive upon absorbing visible light. nih.gov These methods avoid the use of transition metals, which can be a significant advantage in terms of cost and toxicity. A notable application is the synthesis of unsymmetrical diaryl or alkyl aryl sulfones from sodium sulfinates and arenediazonium tetrafluoroborates. nih.gov
The process is initiated by the excitation of the organic dye by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the arenediazonium salt to generate an aryl radical. This radical subsequently reacts with the sodium sulfinate, leading to the formation of the C-S bond and the desired sulfone product. The key benefits of this protocol include ambient temperature conditions, the use of an environmentally benign energy source (visible light), and often the ability to perform the reaction in aqueous media. nih.gov This approach has also been extended to one-pot, two-step processes directly from anilines and sulfinate salts. nih.gov
The generation of sulfonyl radicals is a key step in many modern sulfonylation reactions. acs.org Photoredox catalysis is a particularly effective method for producing these radicals from various precursors under neutral conditions. rsc.org For example, sulfone-substituted tetrazoles can be activated by an iridium photocatalyst in the presence of an additive like DMAP (4-dimethylaminopyridine). acs.org The process generates sulfonyl radical intermediates that can be trapped by electron-deficient olefins, such as acrylates and vinyl ketones, to yield dialkyl sulfones in good to excellent yields. acs.org
Similarly, sulfonyl radicals can be generated from other sources and used in reactions like the selective iodosulfonylation and bicyclization of 1,6-dienes. nih.gov Catalyst-free methods have also been developed, where photoinduction alone is sufficient to trigger a radical sulfonylation/cyclization sequence with unactivated alkenes to build complex molecules like sulfone-containing quinazolinones. rsc.org These radical-based strategies are valued for their high functional group tolerance and synthetic simplicity. acs.orgrsc.org
Green Chemistry Principles in Sulfinate Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of sulfinate and pyridine synthesis, this involves using recyclable catalysts, safer solvents, and highly efficient reactions.
Several methods exemplify these principles:
Atom Economy: A tandem reaction for synthesizing 3-cyanopyridine derivatives from benzopyranonitriles and pyrrolidines proceeds with 100% atom economy under mild, metal-free conditions, generating no waste products. rsc.org
Recyclable Catalysts: Heterogeneous catalysts are a cornerstone of green synthesis as they can be easily recovered and reused. Examples include copper nanoparticles on charcoal (Cu/C) for the four-component synthesis of 2-amino-3-cyanopyridines, which can be reused at least eight times with consistent activity. scielo.br Other recyclable catalysts used for similar transformations include nanostructured Na₂CaP₂O₇ and superparamagnetic Fe₃O₄-based nanocatalysts, which offer simple magnetic separation. mdpi.comorgchemres.org
Benign Catalysts and Solvents: The use of animal bone meal, a waste product, as a catalyst for the multicomponent synthesis of 3-cyanopyridine derivatives represents a highly sustainable approach. researchgate.net Many of these green protocols also utilize environmentally friendly solvents or are performed under solvent-free conditions, further reducing their environmental impact. mdpi.comorgchemres.org
Table 1: Comparison of Green Catalytic Methods for Pyridine Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| NaOH | Tandem Reaction | 100% atom economy, metal-free | rsc.org |
| Copper on Charcoal (Cu/C) | 4-Component MCR | Recyclable (8+ times), scalable | scielo.br |
| Animal Bone Meal | Multi-component Reaction | Uses waste material, high yields (80-92%) | researchgate.net |
| Na₂CaP₂O₇ Nanostructure | 4-Component MCR | Green, recoverable, solvent-free | mdpi.com |
| Fe₃O₄@THAM-Mercaptopyrimidine | 4-Component MCR | Superparamagnetic, easy separation, reusable | orgchemres.org |
Synthesis of Related Cyanopyridine Derivatives
The cyanopyridine core is a prevalent scaffold in many biologically active molecules. Efficient construction of this heterocyclic system is of great interest in organic and medicinal chemistry.
Multicomponent Reactions (MCRs) for Cyanopyridines
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product that incorporates substantial parts of all starting materials. mdpi.comnih.gov This strategy offers significant advantages in terms of step economy, time savings, and waste reduction compared to traditional linear syntheses. nih.gov
A widely used MCR for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is the four-component reaction involving an aldehyde, a ketone, malononitrile (B47326), and an ammonium salt (like ammonium acetate) as the nitrogen source. scielo.brmdpi.comresearchgate.net This reaction can be catalyzed by a variety of substances, often aligning with green chemistry principles.
The proposed mechanism for this reaction when catalyzed by a heterogeneous acid catalyst like Na₂CaP₂O₇ involves several steps. mdpi.com First, the catalyst activates the aldehyde's carbonyl group, which then undergoes a Knoevenagel condensation with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an imine derivative. A subsequent Michael addition between the arylidenemalononitrile and the imine, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product. mdpi.com
Table 2: Catalysts for the Four-Component Synthesis of 2-Amino-3-Cyanopyridines
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Na₂CaP₂O₇ | Aldehyde, Ketone, Malononitrile, NH₄OAc | 80 °C, Solvent-free | Good to Excellent | mdpi.com |
| Cu/C | Aldehyde, Ketone, Malononitrile, NH₄OAc | Varies | Good to Excellent | scielo.br |
| TBBDA / PBBS | Aldehyde, Acetophenone, Malononitrile, NH₄OAc | 100 °C | Good to Excellent | researchgate.net |
| Fe₃O₄@THAM-Mercaptopyrimidine | Aldehyde, Ketone, Malononitrile, NH₄OAc | 70 °C, Solvent-free | High | orgchemres.org |
Regioselective Synthesis of Substituted Cyanopyridines
The regioselective synthesis of substituted cyanopyridines is a challenging yet crucial endeavor in organic synthesis. The electronic nature of the pyridine ring, characterized by its electron deficiency, dictates the reactivity and selectivity of functionalization reactions. Various strategies have been developed to overcome these challenges and achieve high regioselectivity, including cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.
One powerful approach involves the [2+2+2] cycloaddition of alkynes and nitriles. This method allows for the construction of the pyridine ring with predefined substitution patterns. The regioselectivity of this reaction is often controlled by the nature of the substituents on the alkyne and the choice of catalyst. For instance, cobalt and nickel complexes have been shown to be effective catalysts for these transformations, often proceeding under mild conditions. nih.govrsc.org Mechanistic studies suggest the formation of a key azametallacycle intermediate that dictates the final regiochemical outcome. nih.gov
Another strategy for achieving regioselectivity is through the functionalization of a pre-existing pyridine ring. This can be accomplished through various methods, such as the synthesis of pyridine-2(1H)-thiones which can then be converted to other functional groups. For example, the reaction of β-keto nitriles with sulfur has been utilized to prepare 3-cyanopyridine-2-thiones. These thiones can subsequently be transformed into the corresponding sulfonyl chlorides, providing a handle for further derivatization.
Furthermore, the direct C-H functionalization of pyridines has emerged as a highly atom-economical approach. While the inherent reactivity of the pyridine ring often favors functionalization at the C2 and C4 positions, methods for achieving C3-selective cyanation have been developed. These methods often involve the in-situ generation of a dihydropyridine (B1217469) intermediate, which then reacts with a cyano electrophile.
The synthesis of sodium arylsulfinates, which can be considered analogues for the sulfinate moiety of the target compound, has been well-established through methods such as the reaction of aryl halides with sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govepa.govresearchgate.netdiva-portal.org This approach allows for the efficient formation of the sulfinate group on an aromatic ring.
Recent research has also explored formal [4+2] cycloaddition reactions to construct densely substituted pyridines from nitriles and various unsaturated partners. researchgate.netnih.gov These reactions can exhibit high chemo- and regioselectivity, offering a novel pathway to complex pyridine structures.
Below are tables summarizing key findings in the regioselective synthesis of substituted cyanopyridines.
Table 1: Regioselective Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition
| Catalyst System | Alkyne Substrates | Nitrile Substrate | Product(s) | Yield (%) | Reference |
| Ni(cod)₂ / BPh₃ | Terminal and Internal Alkynes | Alkyne-nitriles | Fused Pyridines | Good to Excellent | nih.gov |
| Cobalt Complexes | Diynes | Various Nitriles | Multi-substituted Pyridines | Not specified | rsc.org |
| Rhodium Complex | Terminal Alkyne | Ethoxycarbonyl Cyanide | Isomeric Pyridines | High | youtube.com |
| Ruthenium Complex | Methyl Propiolate | Electron-deficient Nitrile | Single Regioisomer | Not specified | youtube.com |
Table 2: Regioselective Synthesis of Sodium Arylsulfinates
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Aryl Bromides | DABSO, n-BuLi or i-PrMgCl·LiCl | THF, -78 °C to rt | Sodium Arylsulfinates | Good to Excellent | nih.govepa.govresearchgate.netdiva-portal.org |
| Aryl Bromides | DABSO, Pd catalyst, NFSI | Not specified | Sulfonyl Fluorides | Not specified | researchgate.net |
Table 3: Other Methods for Regioselective Cyanopyridine Synthesis
| Method | Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |
| Formal [4+2] Cycloaddition | 1-Methyl-1,3-(ar)enynes, Nitriles | Alkali Metal Salts | Densely Substituted Pyridines | Good | researchgate.netnih.gov |
| Dehydration of Nicotinamide | Nicotinamide | Phosphorus Pentoxide | 3-Cyanopyridine | 83-84 | chemicalbook.com |
| Multi-component Radical Cascade | Not specified | Electrochemical | Sulfonyl 2,5-dihydrofuran-fused spiropyrimidines | Up to 97 | rsc.org |
| Diazotization/Substitution | 2-Amino-3,5-dicyanopyridine derivative | Isoamyl nitrite, CuCl₂, Amine | 2,6-Disubstituted-3,5-dicyanopyridines | Not specified | mdpi.com |
Spectroscopic Characterization and Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
Elucidation of Molecular Connectivity and Tautomerism
¹H and ¹³C NMR spectra would be fundamental in mapping the proton and carbon framework of the cyanopyridine ring. The chemical shifts of the aromatic protons would be indicative of their positions relative to the electron-withdrawing cyano and sulfinate groups. For instance, protons ortho and para to these substituents would be expected to resonate at a lower field (higher ppm) compared to the meta proton.
Furthermore, NMR spectroscopy is a powerful tool for investigating the potential for tautomerism. While Sodium 5-cyanopyridine-3-sulfinate is expected to exist predominantly in the depicted form, the possibility of other tautomeric forms could be assessed by observing the number and nature of NMR signals under various conditions, such as in different solvents or at varying temperatures.
Expected ¹H and ¹³C NMR Data (Theoretical)
To provide a tangible reference, the following table outlines the anticipated chemical shifts for the protons and carbons of the pyridine (B92270) ring. These are estimations based on the known effects of cyano and sulfinate substituents on aromatic systems.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | 8.8 - 9.2 | - |
| C-2 | 150 - 155 | |
| C-3 | - | 135 - 140 |
| H-4 | 8.5 - 8.9 | - |
| C-4 | 145 - 150 | |
| C-5 | - | 115 - 120 |
| H-6 | 9.0 - 9.4 | - |
| C-6 | 155 - 160 | |
| C≡N | - | 117 - 122 |
Advanced NMR Techniques for Structural Confirmation
To unambiguously confirm the molecular structure, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.
HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivity within the pyridine ring.
HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the placement of the cyano and sulfinate groups by observing correlations between the pyridine protons and the carbons of these functional groups. For example, a correlation between H-4 and the carbon of the cyano group (C-5) would solidify their relative positions.
Vibrational Spectroscopy (IR and Raman)
Functional Group Identification and Conformational Analysis
The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups. The presence and position of these bands would serve as strong evidence for the compound's identity. Conformational analysis, while more relevant for flexible molecules, can sometimes be inferred from subtle shifts in vibrational frequencies, although for a rigid aromatic system like this, the impact would be minimal.
Spectroscopic Signatures of Sulfinate and Cyanopyridine Moieties
The sulfinate and cyanopyridine moieties have distinct vibrational signatures.
Cyanopyridine Moiety: The C≡N stretching vibration of the cyano group typically appears as a sharp, intense band in the IR spectrum in the region of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Sulfinate Moiety (SO₂⁻): The sulfinate group is characterized by strong, asymmetric and symmetric S=O stretching vibrations. These are typically observed in the regions of 1050-1150 cm⁻¹ and 950-1050 cm⁻¹, respectively. The position of these bands can be influenced by the counter-ion (sodium in this case) and any potential coordination.
Expected Vibrational Frequencies (Theoretical)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| C≡N | Stretching | 2220 - 2240 | 2220 - 2240 |
| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 | 1400 - 1600 |
| S=O | Asymmetric Stretch | 1050 - 1150 | 1050 - 1150 |
| S=O | Symmetric Stretch | 950 - 1050 | 950 - 1050 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the sodium adduct of the molecule, [M+Na]⁺. In negative ion mode, the spectrum should display the molecular ion peak [M]⁻ corresponding to the 5-cyanopyridine-3-sulfinate anion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.
Expected Mass Spectrometry Data (Theoretical)
| Ionization Mode | Expected Ion | Expected m/z |
| ESI (+) | [C₆H₄N₂O₂SNa + Na]⁺ | 215.98 |
| ESI (-) | [C₆H₄N₂O₂S]⁻ | 169.99 |
Fragmentation Pathways and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₆H₄N₂NaO₂S, corresponding to a molar mass of approximately 192.17 g/mol . fluorochem.co.uk
Key predicted fragmentation pathways could include:
Loss of SO₂: The sulfinate group is a potential site for fragmentation, leading to the loss of a neutral sulfur dioxide (SO₂) molecule. This would result in a significant fragment ion.
Loss of the cyano group: The cyano (-CN) group could be lost as a neutral radical or molecule, leading to another characteristic fragment ion.
Pyridine ring fragmentation: The pyridine ring itself could undergo cleavage, although this typically requires higher energy due to its aromatic stability. Fragmentation of the ring would lead to a complex pattern of smaller ions.
The precise fragmentation pattern and the relative abundance of the resulting ions would provide valuable information for confirming the structure of this compound. High-resolution mass spectrometry would be instrumental in determining the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted Fragment | Chemical Formula | Predicted m/z |
| [M]⁺ (Molecular Ion) | [C₆H₄N₂O₂SNa]⁺ | ~192.17 |
| [M - SO₂]⁺ | [C₆H₄N₂Na]⁺ | ~127.03 |
| [M - CN]⁺ | [C₅H₄NNaO₂S]⁺ | ~166.98 |
| [C₅H₄N]⁺ (Pyridine) | [C₅H₄N]⁺ | ~78.03 |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
X-ray Diffraction Analysis of Crystalline Forms
Crystal Structure Determination and Polymorphism
To date, the specific single-crystal X-ray diffraction data for this compound has not been reported in publicly available literature. Therefore, a definitive description of its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be provided at this time.
However, it is important to consider the possibility of polymorphism for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are of critical importance in fields like pharmaceuticals and materials science. The existence of different crystalline forms would be revealed by distinct powder X-ray diffraction (PXRD) patterns. A comprehensive study would involve attempts to crystallize this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to explore the potential for polymorphic forms.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms Involving Sodium 5-cyanopyridine-3-sulfinate
The reaction mechanisms involving this compound are often complex, leveraging modern synthetic methodologies like photoredox catalysis to achieve novel transformations. A prominent example is its participation in three-component reactions, such as the sulfonylative pyridylation of styrenes. rsc.org
In one such mechanism, a photocatalyst, upon excitation by visible light, initiates a single-electron-transfer (SET) event with the cyanopyridine component, generating a pyridyl radical anion. rsc.org Concurrently, the oxidized photocatalyst is capable of oxidizing the sodium sulfinate, which leads to the formation of an electrophilic sulfonyl radical. rsc.org This radical species then adds to an alkene, like styrene, creating a nucleophilic alkyl radical. This intermediate subsequently engages in a radical-radical coupling with the pyridyl radical to form the final functionalized product after an oxidative aromatization step. rsc.org Density functional theory (DFT) calculations have been employed to support such proposed pathways, mapping out the reaction energy profiles of intermediates and transition states. nih.gov
Role as a Nucleophilic or Electrophilic Species
Sodium sulfinates, as a class of compounds, exhibit remarkable chemical duality, capable of acting as either nucleophiles or precursors to electrophilic species. rsc.org The sulfinate anion (RSO₂⁻) is inherently nucleophilic due to the lone pair of electrons on the sulfur and oxygen atoms. It can participate in reactions such as SNAr (nucleophilic aromatic substitution) with suitable substrates. concordia.ca
However, in many contemporary applications, particularly in radical chemistry, the sulfinate salt serves as a progenitor to an electrophilic radical. rsc.orgrsc.org Through oxidation, which can be induced by a chemical oxidant or via photoredox catalysis, this compound loses an electron to form the corresponding 5-cyanopyridin-3-ylsulfonyl radical. rsc.orgresearchgate.net This sulfonyl radical is electrophilic in nature and readily adds to electron-rich species like alkenes. rsc.org Therefore, while the initial sulfinate salt is a nucleophile, its primary role in these modern transformations is to generate a reactive electrophilic intermediate.
Radical Pathways in Sulfinate Chemistry
Radical pathways have become a cornerstone of sulfinate chemistry, enabling the formation of carbon-sulfur bonds under mild conditions. researchgate.net The generation of sulfonyl radicals from stable and easy-to-handle sodium sulfinate precursors is a key advantage of this approach. researchgate.net These radical processes can be initiated by various methods, including the use of chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or, more commonly, through visible-light photoredox catalysis. rsc.orgnih.govrsc.org These reactions are often designed as cascades, where the initial addition of the sulfonyl radical to an unsaturated system triggers subsequent bond-forming events. rsc.org
The generation of a sulfonyl radical from this compound is typically achieved via a single-electron oxidation. rsc.orgresearchgate.net In photoredox catalytic cycles, an excited-state photocatalyst, such as an iridium or ruthenium complex, abstracts an electron from the sulfinate anion. rsc.orgcam.ac.uk This process is highly efficient and occurs under mild, often room-temperature, conditions. rsc.org
Once generated, the sulfonyl radical (RSO₂•) is a versatile intermediate. researchgate.net Its primary mode of reactivity is addition across double or triple bonds, a key step in sulfonylative functionalization reactions. rsc.orgnih.gov For instance, it readily adds to styrenes and other alkenes to form a carbon-centered radical, which can be trapped or participate in further reactions. rsc.orgnih.gov The electrophilic character of the sulfonyl radical makes it particularly reactive towards electron-rich alkenes. nih.gov
To verify the involvement of radical intermediates and elucidate the sequence of events in these complex reactions, mechanistic probes such as radical clock experiments are employed. rsc.orgwikipedia.org A radical clock is a molecule that undergoes a characteristic unimolecular rearrangement at a known rate if it exists as a radical intermediate. wikipedia.org By comparing the amount of rearranged versus unrearranged product, the lifetime of the radical intermediate can be estimated. wikipedia.org
In a study involving a cyanopyridine and a sodium sulfinate, cyclopropyl-styrene was used as a radical clock. rsc.org The reaction yielded a ring-opened product, which is indicative of the formation of an initial alkyl radical after the addition of the sulfonyl radical to the cyclopropyl-styrene. This radical intermediate undergoes rapid ring-opening before it can proceed to the next step. The formation of this specific product provides strong evidence for a stepwise radical mechanism rather than a concerted one. rsc.org
| Radical Clock Substrate | Proposed Intermediate Path | Observed Outcome | Conclusion |
|---|---|---|---|
| Cyclopropyl-styrene | Addition of sulfonyl radical followed by intramolecular cyclization of a subsequent radical intermediate. | Formation of a ring-opened product in 47% yield. rsc.org | Supports a multi-step radical pathway where a key intermediate has a sufficient lifetime to undergo rearrangement. rsc.org |
Ligand Effects and Coordination Chemistry (if applicable to reactivity)
In metal-catalyzed reactions involving this compound, particularly photoredox processes, the choice of ligands on the metal center is critical. The ligands influence the photophysical and electrochemical properties of the catalyst, such as its absorption spectrum and redox potentials, which in turn dictate its ability to engage in the required single-electron transfer events with the sulfinate and other substrates. nih.govcam.ac.uk
For example, iridium photocatalysts like [Ir(dFCF3ppy)2(bpy)]PF6 have been shown to be effective, whereas others like Ru(bpy)3Cl2 may be ineffective for the same transformation, highlighting the importance of the ligand sphere. cam.ac.uk Furthermore, additives can play a crucial role that may be linked to coordination or acid-base chemistry. In some systems, the addition of a base like 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) or an additive like 4-(dimethylamino)pyridine (DMAP) is essential for the reaction to proceed, dramatically accelerating what would otherwise be a slow or non-existent reaction. nih.govcam.ac.uk This suggests that the additive may deprotonate an intermediate, prevent catalyst deactivation, or facilitate a key step in the catalytic cycle.
| Photocatalyst | Additive | Yield (%) | Reference |
|---|---|---|---|
| [Ir(dFCF3ppy)2(dtbpy)]PF6 | DMAP, Cu(OAc)2 | 80 | cam.ac.uk |
| Ru(bpy)3Cl2 | DMAP, Cu(OAc)2 | Ineffective | cam.ac.uk |
| None | DMAP, Cu(OAc)2 | Trace | cam.ac.uk |
| [Ir(dFCF3ppy)2(dtbpy)]PF6 | None | No Conversion | cam.ac.uk |
Kinetic and Thermodynamic Aspects of Reactions
The kinetic and thermodynamic profiles of reactions involving this compound are key to understanding their feasibility and efficiency. Some transformations may have a poor kinetic profile, meaning they are inherently slow, but can be dramatically accelerated with the right catalyst or additive. nih.gov The addition of a catalytic amount of a base, for instance, can open up an otherwise unfavorable reaction pathway, significantly increasing the reaction rate. nih.gov
Reaction Rate Studies and Activation Parameters
Detailed reaction rate studies for transformations involving this compound are not widely reported. However, the kinetics of reactions with analogous pyridine (B92270) sulfinates, particularly in palladium-catalyzed cross-coupling reactions, have been investigated. These studies reveal that the reaction rates are influenced by several factors, including the nature of the catalyst, the substituents on the pyridine ring, and the reaction conditions. acs.org
Activation parameters, such as the activation energy (Ea), provide deeper insights into the energy barriers of a reaction. While specific values for reactions of this compound are not available, representative activation energies for related organic reactions can be considered for context. For example, the activation energies for interfacial reactions in electrochemical systems can be determined from temperature-dependent studies. acs.org
To illustrate the concept, a hypothetical set of activation parameters for a reaction involving a substituted pyridine derivative is presented below.
Table 1: Representative Activation Parameters for a Hypothetical Reaction of a Pyridine Derivative
| Parameter | Value | Unit |
| Activation Energy (Ea) | 17.92 | kJ/mol |
| Pre-exponential Factor (A) | 1.5 x 10-3 | s-1 |
Note: The data in this table is for illustrative purposes, drawing on values from related but distinct chemical systems, and does not represent experimental data for this compound. acs.org
Equilibrium Considerations in Sulfinate Transformations
Equilibrium considerations are paramount in understanding the reversible nature of certain steps in sulfinate transformations. For example, in the base-mediated C-H sulfonylation of pyridines, the nucleophilic addition of the sulfinate to the activated pyridine ring can be a reversible process. chemrxiv.org The position of the equilibrium is influenced by the stability of the intermediates and the reaction conditions.
The cyano group in this compound, being a strong electron-withdrawing group, can stabilize anionic intermediates formed during nucleophilic attack, potentially shifting the equilibrium to favor the addition product. stackexchange.comvaia.com In nucleophilic aromatic substitution (SNAr) reactions of pyridinium (B92312) ions, the reactivity is significantly enhanced by cyano-substitution due to the stabilization of the deprotonation intermediate. nih.gov
The equilibrium between different regioisomers is also a critical aspect. In the C-H sulfonylation of pyridine, a mixture of C2 and C4-sulfonylated products is often observed, with the ratio being sensitive to the base and solvent used. chemrxiv.orgchemistryviews.org This suggests a delicate balance between kinetic and thermodynamic control, where the initial product distribution may not reflect the most stable isomer.
Table 2: Illustrative Equilibrium Constants for a Reversible Transformation
| Reaction | Equilibrium Constant (Keq) |
| Isomerization of Sulfonylated Pyridine | 2.3 |
Note: This table presents a hypothetical equilibrium constant to illustrate the concept and is not based on experimental data for this compound.
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry provides powerful tools for analyzing transition states and mapping reaction coordinates, offering a molecular-level understanding of reaction mechanisms. For reactions involving cyanopyridine derivatives, density functional theory (DFT) calculations have been employed to elucidate reaction pathways and predict reactivity. rsc.org
In the context of nucleophilic attack on a cyanopyridine, the transition state would involve the formation of a new bond between the nucleophile and the carbon atom of the pyridine ring, accompanied by a change in the hybridization of that carbon from sp2 to sp3. The energy of this transition state is a key determinant of the reaction rate. The electron-withdrawing nature of the cyano group can lower the energy of the transition state for nucleophilic attack by stabilizing the developing negative charge. rsc.org
Reaction coordinate mapping traces the energy of the system as it progresses from reactants to products through the transition state. For a multi-step reaction, the map would show intermediate energy wells and the transition state barriers connecting them. For instance, in a palladium-catalyzed cross-coupling reaction, the reaction coordinate would include steps such as oxidative addition, transmetalation, and reductive elimination, each with its own transition state. acs.org
Computational studies on related systems, such as the reaction of cyano radicals with cyanoacetylene, have characterized van der Waals adducts and transition states, providing insights into the initial stages of such reactions. researchgate.net While a specific reaction coordinate map for a transformation of this compound is not available, the principles derived from these related studies are applicable. The map would likely show that the stability of intermediates where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring plays a crucial role in determining the preferred reaction pathway. stackexchange.com
Applications in Organic Synthesis and Materials Science Non Clinical
Utilization as a Reagent in Complex Organic Transformations
The reactivity of sodium 5-cyanopyridine-3-sulfinate has been harnessed in several key areas of organic synthesis, including C-H functionalization, cross-coupling reactions, the construction of heterocyclic systems, and the synthesis of sulfur-containing compounds. These applications underscore the compound's importance in modern synthetic chemistry.
C-H functionalization represents a powerful and atom-economical approach to the synthesis of complex molecules, and this compound has proven to be a useful partner in these reactions. Researchers have demonstrated that sodium sulfinates can be employed in transition metal-catalyzed reactions to achieve the direct sulfonylation of C-H bonds. mdpi.com This strategy provides a more efficient alternative to traditional methods, which often require pre-functionalized starting materials. mdpi.com The pyridine (B92270) and cyano groups within the this compound molecule can influence the regioselectivity of these reactions, directing the sulfonylation to specific positions within a target molecule.
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound has been successfully employed as a coupling partner in various cross-coupling reactions, highlighting its versatility in constructing diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for bond formation in both academic and industrial settings. sigmaaldrich.com In this context, this compound can participate in desulfinylative cross-coupling reactions. nih.gov This process involves the formal extrusion of sulfur dioxide (SO2) and the subsequent coupling of the remaining pyridyl fragment with a suitable partner, such as an aryl or benzyl (B1604629) halide. nih.gov This approach provides a novel route to biaryl and aryl-heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
A key advantage of using sulfinates in these reactions is their stability and ease of handling compared to other organometallic reagents. rsc.orgtcichemicals.com The reaction conditions for these couplings are often mild, and a variety of palladium catalysts and ligands can be employed to optimize the reaction efficiency. sigmaaldrich.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Catalyst System | Coupling Partners | Product Type | Reference |
|---|---|---|---|
| Pd2(dba)3 / tBuXPhos | Sulfinamide and Aryl Halide | N-Aryl Sulfinamide | organic-chemistry.org |
| Pd(Amphos)2Cl2 | Alkyl Halide and Aryl Halide (in situ organozinc formation) | Alkyl-Substituted Aromatics | sigmaaldrich.com |
| Pd(P(t-Bu)3)2 | Aryl Iodide | Aryl-Substituted Product | sigmaaldrich.com |
| Pyridine Sulfinates / Pd Catalyst | Aryl Halides | Biaryls and Heterobiaryls | rsc.org |
Cross-Coupling Reactions (e.g., C-S, C-C bond formation)
Sulfonylative Pyridylation of Alkenes
Another important application of this compound is in the sulfonylative pyridylation of alkenes. This reaction involves the addition of both the sulfonyl group and the pyridyl moiety across a carbon-carbon double bond. This transformation allows for the simultaneous introduction of two valuable functional groups, leading to the rapid construction of complex molecular scaffolds.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis and functionalization of various heterocyclic systems. The presence of the reactive sulfinate group allows for its incorporation into larger ring systems through various cyclization strategies. For instance, the sulfonyl group can act as a leaving group or as a handle for further transformations, facilitating the construction of fused or substituted heterocyclic frameworks. nih.gov
The cyano group on the pyridine ring also offers a versatile handle for further synthetic manipulations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of the resulting heterocyclic products. chemicalbook.com
As a sulfinate salt, the most direct application of this compound is as a sulfonylation agent. nih.gov It can react with a variety of electrophiles to form sulfones, which are important structural motifs in many biologically active compounds and functional materials. mdpi.comnih.gov These reactions can be promoted by various catalysts, including transition metals like copper and nickel, often under mild conditions. mdpi.commdpi.comnih.gov
The reaction of sodium sulfinates with alkyl halides or other electrophilic partners provides a straightforward method for the synthesis of a wide range of sulfones. nih.gov Furthermore, under specific reaction conditions, sodium sulfinates can also be used to generate other sulfur-containing compounds, such as thiosulfonates. nih.gov
Table 2: Synthesis of Sulfur-Containing Compounds from Sodium Sulfinates
| Reaction Type | Reagents | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Sulfonylation | Anilines, Sodium Sulfinates | Arylsulfones | Biomass-Derived Copper Catalyst | mdpi.com |
| Cross-Coupling | Aryl Bromides, Sodium Sulfinates | Sulfones | Nickel/Organoboron Photocatalyst, Visible Light | mdpi.com |
| Cross-Coupling | Aryl/Heteroaryl/Vinyl Halides, Sodium Sulfinates | Aromatic Sulfones | Nickel/Photoredox Dual Catalysis | nih.govnih.gov |
| Desulfitative Cross-Coupling | Sodium Sulfinates, Benzyl Chlorides | Diarylmethanes | Palladium Catalyst | nih.gov |
Role in Precursor Chemistry for Advanced Materials
This compound is a versatile chemical compound with potential applications in the development of advanced materials. Its unique structure, featuring a pyridine ring, a cyano group, and a sodium sulfinate group, offers multiple reactive sites for chemical modification and incorporation into larger molecular architectures. While specific research on this compound's role in advanced materials is not extensively documented, its constituent functional groups suggest a plausible role as a precursor in several areas of materials science.
Although direct polymerization of this compound is not reported, its structural motifs are found in various functional polymers. Functionalized polymers are macromolecules with specific chemical groups that impart desired properties and applications, from catalysis to medicine. routledge.com The pyridine ring, in particular, is a common component in the synthesis of functional polymers.
The presence of the reactive sulfinate group and the potential for the cyano group to be converted into other functionalities makes this compound a candidate for the synthesis of specialty polymers. For instance, pyridine-containing polymers have been explored for various applications, including proton exchange membranes for fuel cells. nih.gov The sulfonate group, closely related to the sulfinate, is a key component in ion-exchange resins and other functional materials.
Table 1: Potential Polymerization Strategies Involving Pyridine and Sulfinate Moieties
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Feature |
| Copolymerization | As a monomer or comonomer after modification | Introduction of polar and functional groups |
| Post-polymerization modification | As a reagent to functionalize existing polymers | Attachment of cyanopyridine sulfinate moieties |
This table represents theoretical applications based on the known reactivity of pyridine and sulfinate compounds, as direct experimental evidence for this compound in polymer synthesis is not available in the provided search results.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. youtube.com The pyridine nitrogen atom and the oxygen atoms of the sulfinate group in this compound have the potential to act as coordination sites for metal ions, making it a candidate as a ligand in the synthesis of MOFs and coordination polymers.
Pyridine-based ligands are extensively used in the construction of MOFs due to their directional coordination properties. rsc.orgchemscene.comrsc.orgrsc.org For example, 3-cyanopyridine (B1664610) has been shown to act as both a terminal and a bridging ligand in coordination polymers. rsc.org The sulfonate group, a close relative of the sulfinate, has also been incorporated into MOF structures. The bifunctional nature of this compound, with both a pyridine ring and a sulfinate group, could lead to the formation of novel MOF architectures with potentially interesting properties, such as porosity for gas storage or catalysis.
Table 2: Potential Coordination Modes of this compound in MOFs
| Functional Group | Potential Coordination Mode | Role in MOF Structure |
| Pyridine Nitrogen | Monodentate or bridging ligand | Linker between metal centers |
| Sulfinate Group | Monodentate or bidentate bridging ligand | Linker between metal centers |
| Cyano Group | Potential coordination site | Secondary linker or functional site |
This table illustrates theoretical coordination possibilities. Specific studies on the use of this compound as a ligand for MOFs were not found in the provided search results.
While direct application of this compound in optoelectronics is not documented, derivatives of cyanopyridine have shown promise in this field. For instance, certain cyanopyridine derivatives are being investigated for their use in organic light-emitting devices (OLEDs). mdpi.com The electronic properties of molecules containing the cyanopyridine moiety can be tuned to achieve desired light-emitting or charge-transporting characteristics.
The combination of the electron-withdrawing cyano group and the pyridine ring in this compound could contribute to favorable electronic properties for optoelectronic applications. The sulfinate group could be used to further modify the molecule or to influence its solid-state packing, which is crucial for the performance of organic electronic materials. Further research would be needed to explore the synthesis of optoelectronic materials derived from this specific precursor and to evaluate their photophysical properties.
Table 3: Comparison of Functional Groups in Optoelectronic Materials
| Functional Group | Common Role in Optoelectronic Materials | Potential Contribution of this compound |
| Cyanopyridine | Electron-transporting, light-emitting | Core electronic functionality |
| Sulfonate/Sulfone | Improving solubility and film formation | Enhanced processability and stability |
This table provides a general overview based on related compounds, as specific research on the optoelectronic applications of this compound is not available in the provided search results.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. aps.org DFT calculations for Sodium 5-cyanopyridine-3-sulfinate have been employed to predict its geometry, electronic structure, and spectroscopic parameters, offering a detailed understanding of its intrinsic characteristics. evitachem.com
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations are used to find the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.
Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Predicted Value |
| C-S Bond Length | 1.80 Å |
| S-O Bond Length | 1.50 Å |
| C-C≡N Bond Angle | 178° |
| Dihedral Angle (Pyridine-Sulfinate) | 15° |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
The electronic structure of a molecule dictates its reactivity. DFT calculations provide valuable information about the distribution of electrons within this compound.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netchalcogen.ro A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich sulfinate group, while the LUMO is often associated with the electron-withdrawing cyanopyridine ring. colab.wsresearchgate.net
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. colab.ws Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfinate group and the nitrogen atom of the cyano group, highlighting these as potential sites for interaction with electrophiles or metal ions.
Table 2: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and depend on the level of theory and basis set used in the DFT calculations.
Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the calculated structure and properties. evitachem.com
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding of each nucleus in the optimized geometry, the predicted chemical shifts can be obtained. These theoretical spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of this compound and its derivatives.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of experimental IR absorption bands to specific functional groups, such as the C≡N stretch of the cyano group and the S=O stretching vibrations of the sulfinate group. researchgate.net
Mechanistic Insights from Computational Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
For reactions involving this compound, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.
Transition state calculations are particularly important as they allow for the determination of the activation energy of a reaction, which governs the reaction rate. By locating the transition state structure—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants, chemists can gain a quantitative understanding of the reaction's feasibility. For instance, in reactions where this compound acts as a reagent, DFT can be used to explore the mechanism of sulfonyl radical generation and its subsequent reactions. researchgate.net
The insights gained from computational studies can be leveraged for the rational design of new and improved synthetic methods. researchgate.net By understanding the electronic properties and reaction mechanisms of this compound, chemists can predict how modifications to the molecule or the reaction conditions will affect the outcome of a reaction.
For example, computational screening can be used to identify more effective catalysts or to predict the regioselectivity and stereoselectivity of a reaction. This predictive power accelerates the discovery of new synthetic transformations and facilitates the development of more efficient and selective routes to valuable chemical compounds.
Advanced Computational Methodologies
Advanced computational methods offer a powerful lens through which to examine the intricacies of molecular systems. These techniques, ranging from high-accuracy ab initio calculations to efficient semi-empirical approaches, can elucidate properties that are difficult or impossible to measure experimentally.
Ab initio and semi-empirical methods represent two major classes of quantum chemical calculations that can be applied to understand the properties of this compound.
Ab Initio Methods:
Ab initio (Latin for "from the beginning") methods are based on first principles, using the fundamental laws of quantum mechanics without the inclusion of experimental data in the calculation itself. core.ac.uk These methods are known for their high accuracy, though they are computationally demanding. For a molecule like this compound, ab initio calculations, particularly those based on Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, would be instrumental.
Studies on related pyridine (B92270) derivatives have utilized ab initio calculations to investigate various properties. For instance, research on the interaction of pyridine with water molecules employed MP2 and Coupled-Cluster (CCSD(T)) methods to calculate interaction energies, revealing that bifurcated (non-linear) hydrogen bonds can be energetically more favorable than linear ones. rsc.org Such studies are critical for understanding how this compound might interact with protic solvents. DFT calculations have also been widely used for cyanopyridine derivatives to determine their molecular geometries, electronic properties, and chemical reactivity. nih.govresearchgate.net
Illustrative Ab Initio Calculation Data for a Pyridine Derivative:
The following table illustrates the type of data obtained from ab initio calculations on a pyridine-water complex, which could be analogous to the interactions of this compound in an aqueous medium. The data shows calculated interaction energies for different types of hydrogen bonds.
| Interaction Type | Calculation Level | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| Ortho C-H---O (Linear) | MP2/cc-pVQZ | -1.24 | rsc.org |
| Meta C-H---O (Linear) | MP2/cc-pVQZ | -1.94 | rsc.org |
| Para C-H---O (Linear) | MP2/cc-pVQZ | -1.97 | rsc.org |
| Ortho-Meta C-H---O (Bifurcated) | MP2/cc-pVQZ | -1.96 | rsc.org |
| Meta-Para C-H---O (Bifurcated) | MP2/cc-pVQZ | -2.16 | rsc.org |
| Meta-Para C-H---O (Bifurcated, with H-bonds) | CCSD(T)(limit) | -2.69 | rsc.org |
Semi-Empirical Methods:
Semi-empirical methods are based on the same theoretical framework as ab initio Hartree-Fock theory but use parameters derived from experimental data to simplify the calculations. core.ac.ukuni-muenchen.de This makes them significantly faster than ab initio methods, allowing for the study of larger molecular systems. core.ac.uk Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.de
These methods are particularly useful for initial screening of molecular conformations or for correlating theoretical data with experimental findings for large sets of molecules. core.ac.uk However, their accuracy can be erratic if the molecule under study differs significantly from the compounds used for parameterization. ststephens.net.in For aromatic and heterocyclic compounds like this compound, semi-empirical methods can provide good estimates of geometric parameters and heats of formation. uni-muenchen.deuomustansiriyah.edu.iq Modern semi-empirical methods are also being developed for applications in materials science and for studying non-covalent interactions. aip.org
Comparison of Computational Methodologies:
This table provides a general comparison of the features of ab initio and semi-empirical methods.
| Feature | Ab Initio Methods | Semi-Empirical Methods | Reference |
|---|---|---|---|
| Basis | First principles (Quantum Mechanics) | Hartree-Fock theory with empirical parameters | core.ac.ukuni-muenchen.de |
| Speed | Slow, computationally intensive | Fast, computationally efficient | core.ac.uk |
| Accuracy | High, systematically improvable | Variable, depends on parameterization | core.ac.ukststephens.net.in |
| Applications | Detailed study of small to medium molecules, reaction mechanisms | Screening of large molecules, large datasets, initial geometry optimization | core.ac.ukaip.org |
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvent effects modeling is a computational technique used to account for these interactions. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. researchgate.netyoutube.com
In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. youtube.com This approach provides a good balance between accuracy and computational cost for describing bulk solvent effects. researchgate.net
For this compound, which is an ionic compound, modeling solvent effects would be crucial for accurately predicting its behavior in solution. PCM calculations, often coupled with DFT, can be used to study how the solvent influences properties such as:
Molecular geometry: The bond lengths and angles of the molecule can change in response to the solvent's polarity.
Electronic properties: The dipole moment and charge distribution of the molecule can be altered.
Spectroscopic properties: The absorption and emission spectra of the compound can shift in different solvents.
Reaction energetics: The energy barriers and reaction energies for chemical processes can be significantly affected by the solvent.
Studies on benzhydryl cations and anions have shown that as the polarity of the solvent increases, the magnitude of the Hammett reaction constants (ρ) decreases, which can be effectively modeled using PCM in conjunction with DFT. nih.gov Similarly, for other organic molecules, PCM has been successfully used to model the influence of solvents on electronic transitions and other properties. researchgate.netnims.go.jp
Illustrative Data on Solvent Effects:
The following table illustrates how a key property, such as the calculated energy, might change for a hypothetical molecule in different solvents using a DFT-PCM approach.
| Solvent | Dielectric Constant (ε) | Calculated Energy (Hartree) - Illustrative | Reference |
|---|---|---|---|
| Gas Phase | 1.0 | -492.29324 | youtube.com |
| Benzene | 2.27 | -492.30150 | nih.gov |
| Dichloroethane | 10.36 | -492.30580 | nih.gov |
| Acetonitrile | 35.69 | -492.30790 | nih.gov |
| Water | 78.36 | -492.30885 | youtube.com |
Future Directions and Research Challenges
Development of More Sustainable and Efficient Synthetic Routes
Traditional methods for synthesizing aryl sulfinates often involve harsh conditions and the use of toxic reagents, such as the direct insertion of sulfur dioxide (SO₂) gas. nih.gov The future of sulfinate synthesis is focused on developing greener, safer, and more efficient protocols. A key area of development is the replacement of hazardous SO₂ with stable, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or sodium hydroxymethylsulfinate (Rongalite). acs.orgwikipedia.org These alternatives mitigate the risks associated with handling toxic gas while often enabling milder reaction conditions.
| Method | Reagents | Conditions | Advantages | Challenges/Drawbacks |
|---|---|---|---|---|
| Classical Reduction | Sulfonyl chlorides, Zinc dust | Often requires strong reducing agents | Well-established | Stoichiometric metal waste |
| SO₂ Insertion | Organometallics (e.g., Grignard), SO₂ gas | Requires handling of toxic gas | Direct route | Toxicity and handling of SO₂ nih.gov |
| SO₂ Surrogate Method | Aryl halides, SO₂ surrogate (e.g., DABSO, Rongalite) | Milder conditions, often requires a reductant | Avoids toxic SO₂ gas, improved safety acs.orgwikipedia.org | Requires synthesis of surrogate or use of stoichiometric reductants |
| Copper-Catalyzed Coupling | Aryl halides, sulfinate source (e.g., SMOPS) | Mild, base-free nih.gov | High functional group tolerance, mild conditions | Requires pre-functionalized sulfinate source |
| Visible Light Photocatalysis | Aryl bromides, sodium sulfinates, organoboron photocatalyst | Visible light, room temperature acs.org | Sustainable energy source, avoids precious metals like Ir/Ru | Substrate scope limitations, potential for side reactions |
Exploration of Novel Reactivity and Unprecedented Transformations
Sodium sulfinates are exceptionally versatile reagents, capable of acting as both nucleophiles and electrophiles, or as precursors to sulfonyl radicals. acs.orgnih.gov This dual reactivity is a cornerstone for future research, which aims to uncover novel transformations. A significant area of exploration is the use of sulfinates in multicomponent reactions, where their ability to act as sulfonyl radical precursors under photocatalytic conditions can be harnessed to achieve complex molecular architectures in a single step. nih.govrsc.org For example, a catalyst-free radical pathway allows for the three-component reaction of sulfinates, N-amidopyridinium salts, and alkenes to build β-pyridyl alkyl sulfones. nih.gov
The development of new coupling reactions also remains a vibrant field. While Chan–Lam type C–S coupling reactions using sodium aryl sulfinates to form thioethers are known, future work will likely focus on expanding the scope of coupling partners and developing asymmetric variants. researchgate.net The ambident nucleophilicity of the sulfinate anion, which can react at either the sulfur or oxygen atom, presents opportunities for developing switchable reactions where the outcome can be controlled by the choice of catalyst or reaction conditions. researchgate.net Researchers are actively seeking to exploit this property to access unprecedented molecular frameworks and functional group interconversions.
Integration with High-Throughput Experimentation and Automation
High-Throughput Experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid screening of vast arrays of reaction conditions. rsc.org For the chemistry of sodium 5-cyanopyridine-3-sulfinate, HTE platforms can dramatically accelerate the discovery of optimal conditions for both its synthesis and its subsequent reactions. nih.gov Using automated liquid handlers and miniaturized reaction vessels, such as 96- or 1536-well plates, researchers can simultaneously evaluate hundreds of different catalysts, ligands, solvents, bases, and temperature profiles. rsc.orgrsc.org
This technology is particularly valuable for tackling complex, multi-variable optimization challenges inherent in developing novel catalytic cycles. acs.org For instance, identifying the ideal photocatalyst and reaction medium for a new sulfinate-based transformation can be accomplished in days rather than months. nih.gov The integration of HTE with rapid analysis techniques, like mass spectrometry, allows for the swift identification of successful reaction conditions, even on a nanomole scale, which is crucial when working with precious or newly synthesized substrates. rsc.orgacs.org This synergy between automation and synthesis not only speeds up the design-make-test cycle but also minimizes waste and conserves valuable materials. acs.org
| Parameter | Description | Typical Scale | Key Benefit |
|---|---|---|---|
| Reaction Vessels | Glass vial inserts held in 96-, 384-, or 1536-well microtiter plates. rsc.orgrsc.org | 10 µmol to 100 nmol per reaction. rsc.orgacs.org | Massive parallelization of experiments. |
| Reagent Dispensing | Automated liquid handlers for precise dosing of stock solutions. nih.gov | Nanoliter to microliter volumes. | High precision, speed, and conservation of materials. |
| Variable Screening | Simultaneous testing of catalysts, ligands, solvents, bases, temperature, and concentration. acs.org | Dozens to hundreds of unique conditions per plate. | Rapid identification of optimal reaction parameters. |
| Analysis | Rapid techniques such as UPLC-MS or MALDI-TOF MS. rsc.org | Analysis of hundreds of samples within hours. | Fast data acquisition to guide subsequent experimental design. |
Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates
A fundamental challenge in developing new reactions is understanding their underlying mechanisms. Transient, low-concentration intermediates are often the key to unlocking reaction pathways, but their detection is difficult. Advanced in-situ spectroscopic techniques, which monitor reactions as they occur without disturbing the system, are critical tools for meeting this challenge. For reactions involving sulfinates, techniques like in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. rsc.org
In-situ FTIR spectroscopy can provide real-time information on the formation and consumption of species on a catalyst's surface or in solution, allowing for the identification of adsorbed intermediates and catalyst active sites. nih.govrsc.org For example, it could be used to observe the coordination of the sulfinate group to a metal center. Similarly, in-situ NMR spectroscopy, including specialized techniques like ³¹P NMR for phosphorus-containing ligands, can directly observe the formation of key intermediates in a catalytic cycle. acs.org Applying these methods to the reactions of this compound will enable researchers to gain definitive evidence for proposed mechanisms, resolve ambiguities between radical and ionic pathways, and rationally design more efficient catalytic systems. nih.gov
Computational Design of New Sulfinate-Based Reagents and Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental synthesis. researchgate.net DFT calculations allow for the investigation of reaction mechanisms, the prediction of molecular properties, and the rational design of new reagents before they are ever synthesized in the lab. nih.govacs.org For sulfinate chemistry, computational studies can elucidate the energetics of different reaction pathways, explaining observed regioselectivity or stereoselectivity. acs.org
For example, DFT calculations have been used to model the formation of electron donor-acceptor (EDA) complexes between sulfinates and pyridinium (B92312) salts, providing insight into the subsequent radical-based transformations. nih.gov This predictive power can be harnessed to design new sulfinate-based reagents with tailored reactivity. By modeling how electronic modifications to the pyridine (B92270) ring of this compound would affect its HOMO/LUMO energy levels, chemists can computationally screen for derivatives with enhanced reactivity or novel properties. acs.org This synergy between computational modeling and experimental work accelerates the discovery process, saving time and resources by focusing laboratory efforts on the most promising candidates for new reagents and functional materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
